molecular formula C8H12N2O B13638449 2-Ethoxy-5-methylpyridin-4-amine

2-Ethoxy-5-methylpyridin-4-amine

Cat. No.: B13638449
M. Wt: 152.19 g/mol
InChI Key: SLJIZZOGBLMYSF-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylpyridin-4-amine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of an ethoxy group at the second position, a methyl group at the fifth position, and an amino group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methyl-4-nitropyridine with ethanol in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a platinum catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with a platinum catalyst or other reducing agents like sodium borohydride.

    Substitution: Bases like potassium hydroxide or sodium hydride in solvents such as ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of this compound from nitro derivatives.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-methylpyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and amino groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylpyridin-4-amine
  • 2-Chloro-5-methylpyridin-4-amine
  • 2-Fluoro-5-methylpyridin-4-amine

Uniqueness

2-Ethoxy-5-methylpyridin-4-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

2-ethoxy-5-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-8-4-7(9)6(2)5-10-8/h4-5H,3H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJIZZOGBLMYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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